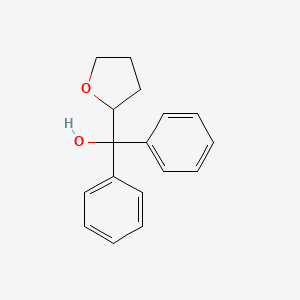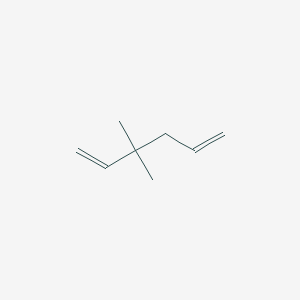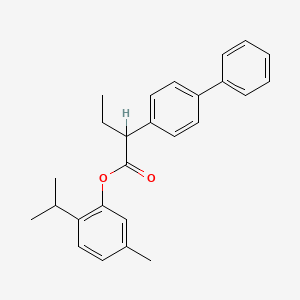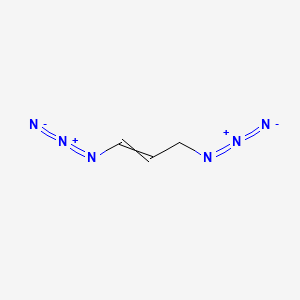
1,3-Diazidoprop-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diazidoprop-1-ene is an organic compound characterized by the presence of two azide groups attached to a propene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diazidoprop-1-ene can be synthesized through various methods, including the reaction of propargyl alcohol with sodium azide in the presence of a copper catalyst. This reaction typically occurs under mild conditions and results in the formation of the desired diazide compound.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Diazidoprop-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azide groups into amines.
Substitution: The azide groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the azide groups.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated products.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1,3-Diazidoprop-1-ene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Employed in bioconjugation techniques for labeling biomolecules.
Industry: Utilized in the production of high-energy materials and explosives.
Mechanism of Action
The mechanism of action of 1,3-Diazidoprop-1-ene involves the reactivity of its azide groups. These groups can undergo cycloaddition reactions, forming triazoles through the Huisgen cycloaddition mechanism. This reactivity is exploited in various applications, including click chemistry for the synthesis of complex molecules.
Comparison with Similar Compounds
Similar Compounds
1,3-Diazidopropane: Similar structure but lacks the double bond present in 1,3-Diazidoprop-1-ene.
1,3-Diazidobutane: Longer carbon chain but similar reactivity due to the presence of azide groups.
Uniqueness
This compound is unique due to its propene backbone, which imparts distinct reactivity compared to its saturated counterparts. The presence of the double bond allows for additional reactions, such as cycloadditions, making it a versatile compound in organic synthesis.
Properties
CAS No. |
22750-69-2 |
|---|---|
Molecular Formula |
C3H4N6 |
Molecular Weight |
124.10 g/mol |
IUPAC Name |
1,3-diazidoprop-1-ene |
InChI |
InChI=1S/C3H4N6/c4-8-6-2-1-3-7-9-5/h1-2H,3H2 |
InChI Key |
ZWRSKCACVBPBCM-UHFFFAOYSA-N |
Canonical SMILES |
C(C=CN=[N+]=[N-])N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


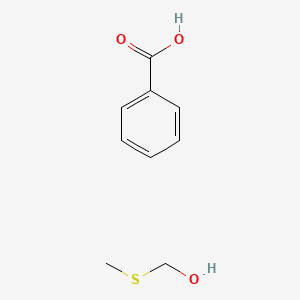
![4,4'-Methylenebis[2,6-di(propan-2-yl)phenol]](/img/structure/B14702199.png)
![[Oxydi(4,1-phenylene)]bis[(4-nitrophenyl)methanone]](/img/structure/B14702207.png)

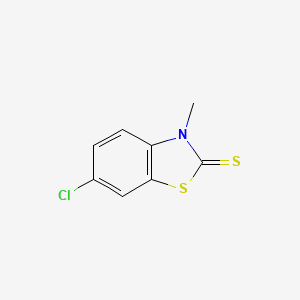
![6-(3-Hydroxyquinolin-2-yl)-1H-indeno[5,6-c]furan-1,3,5,7(6H)-tetrone](/img/structure/B14702219.png)


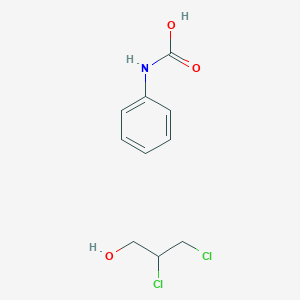
![3-[(2-Aminoethyl)disulfanyl]-L-alanine](/img/structure/B14702255.png)
![6,10-Dithiaspiro[4.5]decane](/img/structure/B14702258.png)
